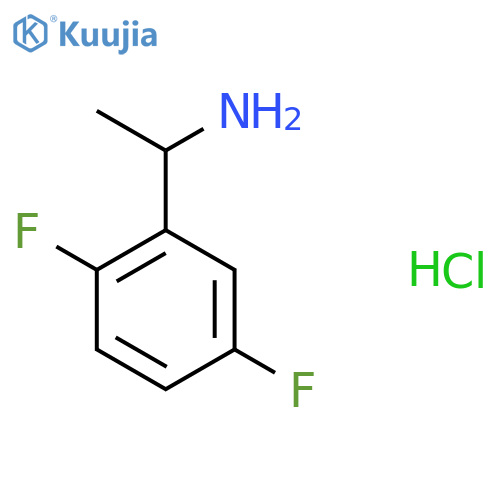Cas no 1191908-45-8 (1-(2,5-Difluorophenyl)ethan-1-amine hydrochloride)
1-(2,5-ジフルオロフェニル)エタン-1-アミン塩酸塩は、有機合成や医薬品開発において重要な中間体として利用される化合物です。分子式C8H9F2N・HClで表され、分子量193.62を有します。2,5-ジフルオロフェニル基とアミン基を有する構造特徴から、高い反応性と選択性を示します。塩酸塩形態であるため、取り扱いや保管が容易で、安定性に優れています。医薬品候補化合物の合成や材料科学分野での応用が期待されるほか、フッ素原子の導入により特異的な物性を付与できる点が特徴です。純度は通常98%以上で提供され、精密有機合成に適しています。

1191908-45-8 structure
商品名:1-(2,5-Difluorophenyl)ethan-1-amine hydrochloride
CAS番号:1191908-45-8
MF:C8H10ClF2N
メガワット:193.62150812149
MDL:MFCD28400109
CID:5186837
PubChem ID:66873279
1-(2,5-Difluorophenyl)ethan-1-amine hydrochloride 化学的及び物理的性質
名前と識別子
-
- 1-(2,5-difluorophenyl)ethan-1-amine hydrochloride
- (1S)-1-(2,5-difluorophenyl)ethanamine;hydrochloride
- 1-(2,5-difluorophenyl)ethanamine hydrochloride
- (R)-1-(2,5-difluorophenyl)ethan-1-amine hydrochloride
- 1-(2,5-difluorophenyl)ethan-1-amine HCl
- G73748
- NQFUIZOIKVFLIM-UHFFFAOYSA-N
- 1191908-45-8
- SCHEMBL1003536
- 1-(2,5-Difluorophenyl)ethan-1-amine hydrochloride
-
- MDL: MFCD28400109
- インチ: 1S/C8H9F2N.ClH/c1-5(11)7-4-6(9)2-3-8(7)10;/h2-5H,11H2,1H3;1H
- InChIKey: NQFUIZOIKVFLIM-UHFFFAOYSA-N
- ほほえんだ: Cl.FC1C=CC(=CC=1C(C)N)F
計算された属性
- せいみつぶんしりょう: 193.0469833g/mol
- どういたいしつりょう: 193.0469833g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 129
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26
1-(2,5-Difluorophenyl)ethan-1-amine hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1000241-5g |
1-(2,5-difluorophenyl)ethan-1-amine hydrochloride |
1191908-45-8 | 95% | 5g |
$1100 | 2025-02-25 | |
| eNovation Chemicals LLC | Y1000241-5g |
1-(2,5-difluorophenyl)ethan-1-amine hydrochloride |
1191908-45-8 | 95% | 5g |
$800 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1606072-250mg |
1-(2,5-Difluorophenyl)ethan-1-amine hydrochloride |
1191908-45-8 | 98% | 250mg |
¥2450.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1606072-5g |
1-(2,5-Difluorophenyl)ethan-1-amine hydrochloride |
1191908-45-8 | 98% | 5g |
¥15802.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1606072-100mg |
1-(2,5-Difluorophenyl)ethan-1-amine hydrochloride |
1191908-45-8 | 98% | 100mg |
¥1470.00 | 2024-08-09 | |
| eNovation Chemicals LLC | Y1000241-5g |
1-(2,5-difluorophenyl)ethan-1-amine hydrochloride |
1191908-45-8 | 95% | 5g |
$1100 | 2025-03-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1606072-1g |
1-(2,5-Difluorophenyl)ethan-1-amine hydrochloride |
1191908-45-8 | 98% | 1g |
¥4550.00 | 2024-08-09 |
1-(2,5-Difluorophenyl)ethan-1-amine hydrochloride 関連文献
-
Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718
-
Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
-
Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572
-
Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
1191908-45-8 (1-(2,5-Difluorophenyl)ethan-1-amine hydrochloride) 関連製品
- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)
- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)
- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)
- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)
- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)
- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)
- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)
- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)
- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)
- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)
推奨される供給者
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
